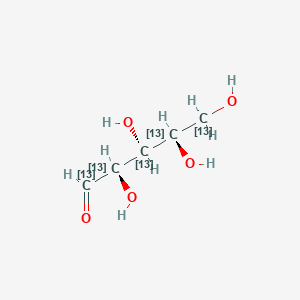
N-acetyl-Pro-Gly-Pro Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl Pro-Gly-Pro (N-acetyl-PGP) is a tripeptide that functions as a neutrophil chemoattractant. N-acetyl-PGP and PGP induce the recruitment of neutrophils (PMN) through stimulation of chemokine CXC receptors. N-acetyl-PGP is derived from the breakdown of extracellular matrix (ECM) and shares sequence and structural homology with a domain on alpha chemokines. Breakdown of collagen in the lungs leading to the production of PGP metabolites. Such metabolites have been seen in substantially higher concentrations from bronchoalveolar lavage (BAL) samples of individuals with chronic obstructive pulmonary disease (COPD) and cystic fibrosis relative to control patients. The increased production of the pro-inflammatory PGP exacerabates the inflammatory process leads to increased neutrophil recruitment in airway inflammation. These data suggest that N-acetyl-PGP or PGP may be useful biomarkers and potential therapeutic targets for neutrophilic inflammatory diseases.
科学的研究の応用
1. Role in Neutrophil Chemoattraction and Potential as an Antagonist
- N-acetyl-proline-glycine-proline (N-acetyl-PGP) is identified as a chemoattractant that may trigger neutrophil invasion in conditions like alkali-injured cornea. Synthetic peptides, including N-acetyl-PGP analogs, were tested for their potential to either mimic or inhibit this chemoattractant activity. This study contributes to understanding the bioactivity of these peptides and exploring their potential as antagonists in inflammatory responses (Haddox et al., 1999).
2. Biological Activities in Various Physiological Processes
- N-acetyl-PGP and its derivatives, part of the family of regulatory proline-containing peptides (PCPs), are known to be involved in various biological processes. These include roles in proinflammatory neutrophil chemoattraction, neuroprotective effects in Parkinson's disease, regulation of insulin-like growth factor (IGF) homeostasis, and more. This indicates the peptide's significant biological activity across different physiological aspects (Misiura & Miltyk, 2019).
3. Interaction with Collagen-specific Receptors and Role in Hydroxylation
- The hydroxylation of peptides like N-acetyl-PGP by prolyl hydroxylase, which synthesizes hydroxyproline in collagen, reveals the peptide's interaction with collagen-specific receptors and its role in the hydroxylation process. This study provides insight into the peptide's involvement in collagen synthesis and metabolism (Berg et al., 1977).
4. Neuroprotective Effects and Influence on Hemostasis
- Glyprolines, including N-acetylated PGP, exhibit neuroprotective effects, protect the gastric mucosa, regulate inflammation and regeneration processes, and have positive effects on hemostasis. This research classifies these peptides as regulatory peptides with significant physiological effects (Жуйкова, 2020).
5. Angiotensin I Converting Enzyme (ACE) Inhibitory Activity
- ACE inhibitory activity demonstrated by peptides related to N-acetyl-PGP suggests potential benefits in managing hypertension. The study on peptides derived from chum salmon skin, including Gly-Leu-Pro, shows their potential as antihypertensive agents (Lee et al., 2014).
6. Structural and Functional Studies in Relation to ACE Inhibition
- Further studies on peptides like N-acetyl-PGP and their derivatives indicate their structural and functional roles in inhibiting ACE, an enzyme critical in blood pressure regulation. This research adds to the understanding of the therapeutic potential of these peptides in hypertension management (Balti et al., 2015).
特性
製品名 |
N-acetyl-Pro-Gly-Pro Peptide |
|---|---|
分子量 |
311.34 |
同義語 |
N-acetyl-PGP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



